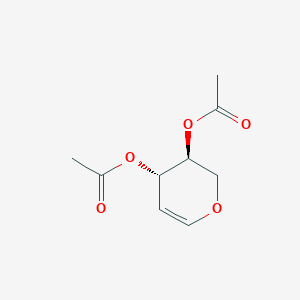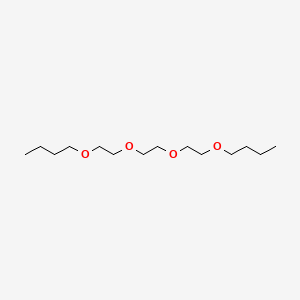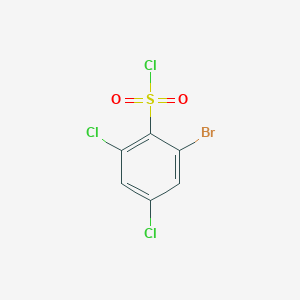
3-Bromo-1,1,3,3-tetrafluoropropene
Descripción general
Descripción
3-Bromo-1,1,3,3-tetrafluoropropene, also known as HFO-1333zd(E), is a fluorinated olefin that has gained significant attention in the scientific community due to its potential as a replacement for hydrofluorocarbons (HFCs) in various applications. HFCs are known to have a high global warming potential, and as a result, there has been a push towards finding more environmentally-friendly alternatives. HFO-1333zd(E) has been identified as one such alternative due to its low global warming potential and other favorable properties.
Aplicaciones Científicas De Investigación
-
3-(Bromoacetyl)coumarins
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application : The synthetic routes of 3-(bromoacetyl)coumarin derivatives involve various chemical reactions .
- Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
3-Bromo-1,1,1-trifluoropropane
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide and [N-hydroxy-N-(1-trifluoromethylethenyl)]amido diethylphosphate .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
3-Bromo-1-trimethylsilyl-1-propyne
- Scientific Field : Organic Synthesis
- Application Summary : This compound is used in the preparation of tetrahydroisoquinoline-3-carboxylic acid derivatives .
- Methods of Application : It acts as a propargylating agent and is used for the alkylation of dianion of beta-keto esters at gamma-carbon .
- Results or Outcomes : It plays an important role in the synthesis of allenic alcohols and terminal conjugated enynes .
-
Trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze)
- Scientific Field : Refrigeration Technology
- Application Summary : Trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) is used as a replacement for former cooling agents that have been phased-out due to their global warming potential or ozone depleting potential .
- Methods of Application : It is used on a large scale, but only a few vibrational data and no structural data of HFO-1234ze are known .
- Results or Outcomes : The refrigerant trans-1,3,3,3-tetrafluoropropene (HFO-1234ze) is used as a replacement for former cooling agents .
-
Binary System of Trans-1,3,3,3-tetrafluoropropene and 1,1,1,3,3-Pentafluoropropane
- Scientific Field : Thermodynamics
- Application Summary : The isothermal vapor–liquid equilibrium (VLE) of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze (E)) and 1,1,1,3,3-pentafluoropropane (HFC245fa) binary system is studied .
- Methods of Application : The VLE measurements of HFO-1234ze (E) + HFC-245fa binary system are performed at temperatures from (293.28 to 333.09) K .
- Results or Outcomes : The modeling results of the PRMC-vdW model had good agreement with the experimental VLE data .
-
3-Bromo-1,1,1-trifluoro-2-propanol
- Scientific Field : Organic Chemistry
- Application Summary : 3-Bromo-1,1,1-trifluoro-2-propanol represents a commercially available, stable and metal-free hydrogen-bonding donor for CO2 transformation .
- Methods of Application : It has a potential application for the large-scale synthesis of cyclic carbonates .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
3-(Bromoacetyl)coumarins
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Bromoacetyl)coumarins are used as building blocks in the preparation of polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application : The synthetic routes of 3-(bromoacetyl)coumarin derivatives involve various chemical reactions .
- Results or Outcomes : These compounds have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
-
Electrophilic Addition: 1,2- Versus 1,4-Addition
- Scientific Field : Organic Chemistry
- Application Summary : This concept is used to explain the addition of one or two mole equivalents of a halogen or a hydrogen halide to a conjugated diene .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
-
3-Bromo-1,2,4,5-Tetrazine
- Scientific Field : Protein Labeling
- Application Summary : 3-Bromo-1,2,4,5-Tetrazine has been used to achieve site-selective protein labeling .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Propiedades
IUPAC Name |
3-bromo-1,1,3,3-tetrafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-3(7,8)1-2(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWTAHTVVUDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380801 | |
| Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,3,3-tetrafluoropropene | |
CAS RN |
460-61-7 | |
| Record name | 3-Bromo-1,1,3,3-tetrafluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















